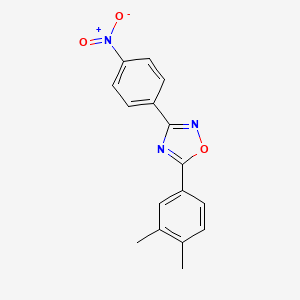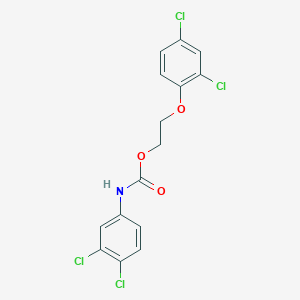![molecular formula C15H9F6NO B4683971 2,3,4,5,6-pentafluoro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B4683971.png)
2,3,4,5,6-pentafluoro-N-[2-(4-fluorophenyl)ethyl]benzamide
Descripción general
Descripción
2,3,4,5,6-pentafluoro-N-[2-(4-fluorophenyl)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PFB, and it is a useful tool for researchers in a variety of fields, including biochemistry, pharmacology, and neuroscience. In
Aplicaciones Científicas De Investigación
PFB has a wide range of scientific research applications, primarily due to its ability to selectively label proteins and peptides. This compound is commonly used in mass spectrometry-based proteomics experiments, where it is used as a labeling reagent to identify and quantify proteins in complex biological samples. PFB can also be used as a fluorescent probe to study the structure and function of proteins in living cells. Additionally, PFB has been used as a ligand for the development of new drugs and as a tool for studying the function of G protein-coupled receptors.
Mecanismo De Acción
The mechanism of action of PFB is based on its ability to selectively label proteins and peptides. PFB contains a fluorine atom, which is a highly reactive group that can react with amino groups on proteins and peptides. This reaction results in the formation of a stable covalent bond between PFB and the protein or peptide of interest. This covalent bond allows for the selective labeling of specific proteins and peptides, which can then be identified and quantified using mass spectrometry or fluorescence-based techniques.
Biochemical and Physiological Effects:
PFB has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is relatively non-toxic and does not interfere with cellular processes or signaling pathways. However, it is important to note that PFB is a reactive compound and should be used with caution in experiments to avoid unwanted labeling of non-specific proteins and peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using PFB in lab experiments is its ability to selectively label proteins and peptides. This allows for the identification and quantification of specific proteins in complex biological samples. Additionally, PFB is a relatively small molecule, which makes it easy to incorporate into experimental protocols. However, there are some limitations to the use of PFB in lab experiments. For example, PFB is a reactive compound, which can result in unwanted labeling of non-specific proteins and peptides. Additionally, PFB is not suitable for all types of experiments and may require optimization for specific applications.
Direcciones Futuras
There are several future directions for research involving PFB. One potential area of research is the development of new labeling reagents based on the structure of PFB. This could involve the synthesis of modified versions of PFB that have improved selectivity and sensitivity for specific proteins and peptides. Another area of research is the development of new applications for PFB in the study of protein function and signaling pathways. This could involve the use of PFB in combination with other labeling reagents to study complex biological systems. Finally, there is potential for the use of PFB in the development of new drugs and therapies for a variety of diseases and conditions.
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[2-(4-fluorophenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6NO/c16-8-3-1-7(2-4-8)5-6-22-15(23)9-10(17)12(19)14(21)13(20)11(9)18/h1-4H,5-6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZQAHXVIDSINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}amino)ethyl acetate](/img/structure/B4683895.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-(2,4-dichlorophenyl)-3-isoxazolecarboxamide](/img/structure/B4683904.png)
![dimethyl 5-({[2-(3,5-dimethoxybenzoyl)hydrazino]carbonothioyl}amino)isophthalate](/img/structure/B4683910.png)

![2-(3,4-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4683930.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(4-chloro-3-nitrobenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4683938.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N,N-diethylacetamide](/img/structure/B4683944.png)


![5-({[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4683964.png)
![(2-chloro-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4683965.png)
![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B4683989.png)
![2-(benzylthio)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4684000.png)
![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4684005.png)